Ethyl 3-(4-chlorophenyl)-3-hydroxy-4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-chlorophenyl)-3-hydroxy-4-methylpentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorophenyl group, a hydroxy group, and a methyl group attached to a pentanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chlorophenyl)-3-hydroxy-4-methylpentanoate typically involves the esterification of 3-(4-chlorophenyl)-3-hydroxy-4-methylpentanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is extracted and purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chlorophenyl)-3-hydroxy-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-(4-chlorophenyl)-4-methylpentanoic acid.
Reduction: Ethyl 3-(4-chlorophenyl)-3-hydroxy-4-methylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-chlorophenyl)-3-hydroxy-4-methylpentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chlorophenyl)-3-hydroxy-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
- 3-(4-chlorophenyl)-3-hydroxy-4-methylpentanoic acid
- Ethyl 3-(4-chlorophenyl)-3-hydroxybutanoate
Uniqueness
Ethyl 3-(4-chlorophenyl)-3-hydroxy-4-methylpentanoate is unique due to its specific structural features, such as the combination of a chlorophenyl group and a hydroxy group on a pentanoate backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-3-hydroxy-4-methylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO3/c1-4-18-13(16)9-14(17,10(2)3)11-5-7-12(15)8-6-11/h5-8,10,17H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRHAFKIGCRXKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Cl)(C(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.